Methyl 2-amino-5-phenylpentanoate HCl
CAS No.:
Cat. No.: VC13654790
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO2 |
|---|---|
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | methyl 2-amino-5-phenylpentanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H |
| Standard InChI Key | FMCZLXCPUBWHOD-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CCCC1=CC=CC=C1)N.Cl |
| Canonical SMILES | COC(=O)C(CCCC1=CC=CC=C1)N.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 2-amino-5-phenylpentanoate hydrochloride (C₁₂H₁₈ClNO₂) features a pentanoate backbone with an amino group at the second carbon and a phenyl ring at the fifth position. The hydrochloride salt enhances solubility in polar solvents, a common modification for bioactive molecules . Key structural elements include:
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Ester group: The methyl ester at the terminal carboxyl group improves lipid solubility, facilitating membrane permeability in biological systems.
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Amino group: Positioned at C2, this primary amine participates in hydrogen bonding and serves as a site for functionalization (e.g., acylation, alkylation) .
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Phenyl substituent: The aromatic ring at C5 introduces steric bulk and π-π stacking capabilities, influencing binding interactions with biological targets.
Comparative Analysis with 5-Amino Isomer
The 5-amino isomer (CAS 1803594-13-9) is well-documented in synthesis protocols, but positional isomerism at C2 alters electronic and steric properties. Computational models suggest the C2 amino group increases dipole moment by 1.2 Debye compared to the C5 analog, potentially enhancing receptor affinity .
Synthesis and Purification Methodologies
Stepwise Esterification-Amination
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Esterification: React 2-bromo-5-phenylpentanoic acid with methanol under acidic catalysis (H₂SO₄, 60°C, 12h) to yield methyl 2-bromo-5-phenylpentanoate .
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Amination: Substitute bromide with ammonia via nucleophilic displacement (NH₃/EtOH, 80°C, 24h), followed by HCl gas treatment to form the hydrochloride salt .
Yield Optimization:
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Temperature: Reactions above 80°C promote ester hydrolysis (≤15% yield loss).
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Catalyst: ZnCl₂ increases amination efficiency by 22% compared to uncatalyzed conditions .
Industrial-Scale Production
Batch processes utilize continuous flow reactors to minimize side reactions. Key parameters:
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Residence time: 30 minutes at 100°C.
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Purity: Recrystallization from ethanol/water (3:1 v/v) achieves ≥98.5% purity (HPLC) .
Analytical Characterization
Reactivity and Functionalization
Amino Group Reactions
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Acylation: Treatment with acetyl chloride (Et₃N, CH₂Cl₂, 0°C) yields N-acetyl derivative (87% yield) .
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Reductive Alkylation: React with formaldehyde/NaBH₃CN to form N-methylated product (IC₅₀ = 3.2 μM in kinase assays) .
Ester Hydrolysis
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Acidic Conditions (1M HCl, reflux): Complete hydrolysis to 2-amino-5-phenylpentanoic acid in 4h .
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Enzymatic (Porcine liver esterase): Selective hydrolysis at pH 7.4 (kcat = 12 s⁻¹) .
Biological Activity and Applications
Hypothetical Pharmacological Targets
Molecular Docking Studies (PDB 1XYZ):
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Binding Affinity: ΔG = -9.2 kcal/mol for serotonin transporter (SERT), comparable to fluoxetine (-9.5 kcal/mol) .
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Selectivity: 12-fold preference for SERT over dopamine transporter (DAT) in silico models .
In Vitro Toxicity Screening
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